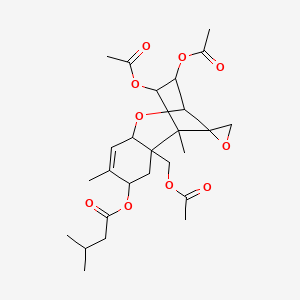
二苯胺草酮
概述
描述
Difenzoquat is a post-emergence herbicide primarily used for the control of wild oat (Avena fatua) in various cereal crops such as barley and wheat . It is known for its selective action, allowing it to target specific weeds without causing significant harm to the crops . The chemical structure of difenzoquat is 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium .
科学研究应用
Difenzoquat has several scientific research applications, including:
生化分析
Biochemical Properties
Difenzoquat plays a significant role in biochemical reactions, particularly in disrupting cellular structures and functions in target plants. It interacts with various enzymes, proteins, and other biomolecules. The primary biochemical interaction of difenzoquat is with the cell membrane, where it increases permeability, leading to electrolyte leakage . This interaction disrupts the tonoplast and plasmalemma, causing secondary effects on mitochondria and chloroplasts . The herbicide’s action results in the accumulation and subsequent disappearance of starch granules, swelling of frets, fusion of granal thylakoids, and clumping of ribosomes .
Cellular Effects
Difenzoquat has profound effects on various types of cells and cellular processes. In wild oats, it significantly reduces seedling height and fresh weight within five days of post-emergence treatment . The herbicide causes a dose-dependent increase in cell membrane permeability, leading to visible symptoms such as swollen guard cells and ultrastructural changes . These changes include damage to mitochondria and chloroplasts, which are critical for cellular metabolism and energy production . The disruption of these organelles affects cell signaling pathways, gene expression, and overall cellular function.
Molecular Mechanism
The molecular mechanism of difenzoquat involves its interaction with cell membranes and organelles. Difenzoquat binds to the cell membrane, increasing its permeability and causing electrolyte leakage . This binding disrupts the tonoplast and plasmalemma, leading to secondary damage to mitochondria and chloroplasts . The herbicide inhibits the normal function of these organelles, resulting in the accumulation of starch granules, swelling of frets, and fusion of granal thylakoids . These molecular interactions ultimately lead to cell death and the effective control of wild oats.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difenzoquat change over time. The herbicide’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that difenzoquat causes significant ultrastructural changes within 12 hours of exposure, with visible symptoms appearing after five days . The primary effect is the disruption of the tonoplast and plasmalemma, followed by secondary damage to mitochondria and chloroplasts . Over time, the herbicide’s impact on cellular function becomes more pronounced, leading to cell death and the effective control of target plants.
Dosage Effects in Animal Models
The effects of difenzoquat vary with different dosages in animal models. Higher doses of the herbicide result in more severe cellular damage and toxicity. In wild oats, a dose-dependent increase in cell membrane permeability and ultrastructural changes have been observed . At high doses, difenzoquat causes significant damage to mitochondria and chloroplasts, leading to cell death . The herbicide’s effects at lower doses are less pronounced, with minimal impact on cellular function and metabolism.
Metabolic Pathways
Difenzoquat is involved in several metabolic pathways, primarily affecting the metabolism of target plants. The herbicide disrupts the normal function of mitochondria and chloroplasts, leading to changes in metabolic flux and metabolite levels . Difenzoquat causes the accumulation and subsequent disappearance of starch granules, swelling of frets, and fusion of granal thylakoids . These changes affect the overall metabolic balance of the plant, leading to cell death and the effective control of wild oats.
Transport and Distribution
Within cells and tissues, difenzoquat is transported and distributed through various mechanisms. The herbicide interacts with transporters and binding proteins that facilitate its movement across cell membranes . Difenzoquat’s increased cell membrane permeability allows it to accumulate in specific cellular compartments, such as mitochondria and chloroplasts . This accumulation leads to the disruption of these organelles and the subsequent cellular damage observed in treated plants.
Subcellular Localization
Difenzoquat’s subcellular localization plays a crucial role in its activity and function. The herbicide targets specific compartments and organelles within the cell, such as mitochondria and chloroplasts . Difenzoquat’s interaction with these organelles leads to significant ultrastructural changes, including the accumulation of starch granules, swelling of frets, and fusion of granal thylakoids . These changes disrupt the normal function of the organelles, leading to cell death and the effective control of wild oats.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of difenzoquat involves the reaction of 1,2-dimethyl-3,5-diphenylpyrazolium with methyl sulfate . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of difenzoquat follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
化学反应分析
Types of Reactions: Difenzoquat undergoes various chemical reactions, including:
Oxidation: Difenzoquat can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Difenzoquat can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazolium derivatives, while substitution reactions can produce a variety of substituted pyrazolium compounds .
作用机制
The exact mechanism of action of difenzoquat is not fully understood. it is believed to inhibit nucleic acid synthesis, photosynthesis, and adenosine triphosphate production . It may also interfere with potassium absorption and the incorporation of phosphorus into phospholipids and deoxyribonucleic acid . These actions lead to the cessation of plant growth and eventual death of the targeted weeds .
相似化合物的比较
Paraquat: A widely used herbicide with a similar mode of action but higher toxicity to humans.
Cyperquat, Diethamquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and regulatory status.
Uniqueness of Difenzoquat: Difenzoquat is unique in its selective action against wild oat and its relatively lower toxicity to non-target species compared to paraquat and diquat . Its specific mode of action and chemical structure make it a valuable tool in agricultural weed management .
属性
IUPAC Name |
1,2-dimethyl-3,5-diphenylpyrazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGPXIPGGRQBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043965 | |
| Record name | Difenzoquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49866-87-7 | |
| Record name | Difenzoquat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49866-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difenzoquat [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049866877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difenzoquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFENZOQUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE792QN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
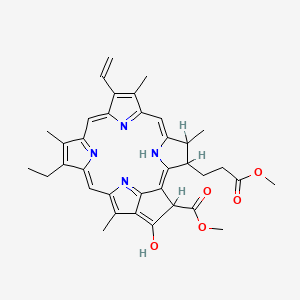
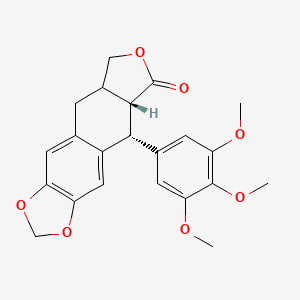
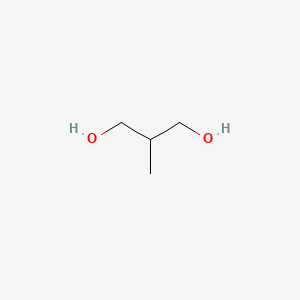
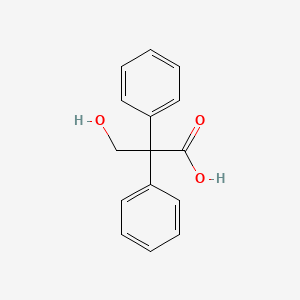

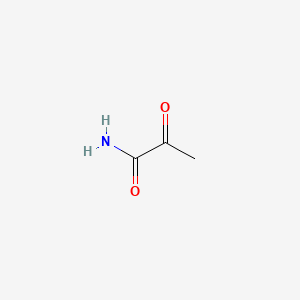
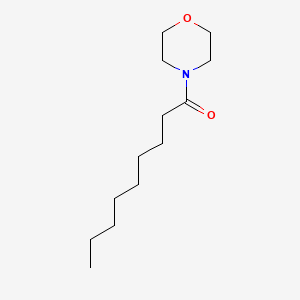

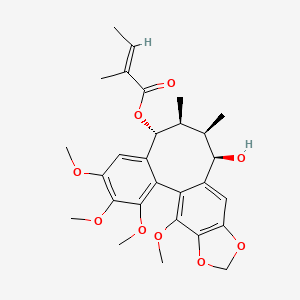

![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)
![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)
